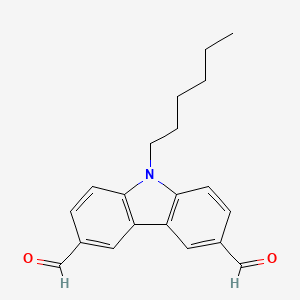

9-Hexyl-9H-carbazole-3,6-dicarbaldehyde

Description

Significance of Carbazole (B46965) Scaffolds in Functional Materials Research

Carbazole and its derivatives have garnered significant attention in materials science due to a combination of desirable characteristics. mdpi.com These include high thermal and chemical stability, excellent hole-transporting capabilities, and a molecular structure that can be readily modified to tune its electronic and optical properties. mdpi.comresearchgate.net This adaptability makes carbazole-based materials central to the innovation of functional organic devices like organic light-emitting diodes (OLEDs), solar cells, and organic transistors. epstem.netmdpi.com The electron-rich nature of the carbazole core, stemming from the nitrogen atom's lone pair of electrons participating in the aromatic system, underpins its utility as a hole-transporting unit in these applications. mdpi.comnih.gov

The parent compound, 9H-carbazole, was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser. mdpi.comwikipedia.org For many decades, research focused on its basic chemistry. However, the discovery of the biological activities of carbazole alkaloids, such as the anticancer properties of ellipticine (B1684216) found in 1959, spurred deeper investigation into its derivatives. researchgate.netijpsjournal.com This exploration revealed that the carbazole scaffold is a key structural motif in many biologically active natural and synthetic products. ijpsjournal.com In recent decades, the focus has expanded dramatically into materials science, where the inherent photophysical and electronic properties of the carbazole ring system have been exploited for technological applications. magtech.com.cnnih.gov

Substituted carbazole moieties are integral components of π-conjugated systems, which are the foundation of organic electronics. A π-conjugated system is a molecular structure with alternating single and multiple bonds, allowing for the delocalization of π-electrons across the molecule. This delocalization is crucial for charge transport. mdpi.com Carbazole's structure, with its fused aromatic rings, provides an extensive electron delocalization pathway. mdpi.com

The strategic placement of substituents on the carbazole core can precisely control the material's electronic behavior. researchgate.net For example, attaching different functional groups can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for designing efficient electronic devices. acs.org The nitrogen atom of the carbazole can be easily functionalized, often with alkyl chains to improve solubility, while positions like C-3, C-6, C-2, and C-7 are used to extend the π-conjugation and introduce specific electronic characteristics. mdpi.comresearchgate.net This ability to fine-tune properties through substitution makes carbazoles highly valuable "building blocks" for creating bespoke materials for applications ranging from blue OLEDs to efficient solar cells. nih.govmagtech.com.cn

The Dicarbaldehyde Functionality as a Versatile Synthetic Handle

The introduction of dicarbaldehyde groups onto the carbazole scaffold, as seen in 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde, significantly enhances its utility as a monomer for creating more complex molecules and polymers. These aldehyde groups serve as highly reactive sites for a wide array of chemical reactions.

Aldehyde groups (–CHO) are exceptionally useful in polymer and synthetic chemistry because of their reactivity. researchgate.net The carbonyl carbon in an aldehyde is electrophilic, making it a target for various nucleophiles. numberanalytics.com This reactivity allows aldehydes to participate in numerous chemical transformations to build larger, more complex structures. researchgate.netnih.gov

Key reactions involving aldehyde groups include:

Condensation Reactions: Aldehydes readily react with amines, hydrazines, or alkoxyamines to form imines, hydrazones, or oximes, respectively. nih.gov These reactions are often highly efficient and are classified as "click" reactions due to their reliability and mild conditions. nih.gov

Oxidation: The aldehyde groups can be oxidized to form carboxylic acids.

Reduction: Conversely, they can be reduced to form primary alcohols.

Polymerization: Aldehydes can be used as monomers in condensation polymerization to create polymers like polyacetals. britannica.com

This chemical versatility makes aldehyde-functionalized molecules, such as this compound, valuable precursors for constructing new polymers and functional materials with tailored properties. researchgate.netnumberanalytics.com

The substitution pattern on the carbazole ring has a profound impact on the final material's properties. The 3,6-disubstitution pattern offers specific advantages:

Enhanced Electron-Donating Ability: Substitution at the 3 and 6 positions enhances the electron-donating character of the carbazole unit. researchgate.net This is beneficial for hole-transporting materials.

Linear Extension of Conjugation: This pattern promotes a more linear extension of the π-conjugated system, which can improve charge delocalization and mobility compared to other substitution patterns. mdpi.com

Symmetry and Predictability: The symmetrical nature of 3,6-disubstitution simplifies synthesis and characterization by eliminating potential regioisomers, leading to more predictable electronic properties.

Improved Performance in Devices: In applications like dye-sensitized solar cells (DSSCs), 3,6-disubstituted carbazole derivatives have shown higher efficiency compared to their 2,7-disubstituted counterparts, partly due to better pore filling in mesoporous TiO2 layers. researchgate.net Studies have also shown that this substitution pattern can lead to materials with high triplet energies, which is crucial for developing efficient blue phosphorescent OLEDs. nih.govnih.gov

Scope and Research Objectives for this compound

This compound is a specific molecule designed to leverage the advantages of its constituent parts. The primary research objectives for this compound focus on its use as a monomer and building block for advanced functional materials.

Monomer for Novel Polymers: A key objective is to use its two aldehyde groups to synthesize novel π-conjugated polymers. These polymers are investigated for applications in organic electronics, such as charge transport layers in OLEDs and active layers in organic solar cells. mdpi.com

Intermediate for Functional Dyes: The compound serves as a crucial intermediate for creating more complex organic dyes for applications like DSSCs, where its structure can enhance light absorption and energy conversion efficiency. nih.gov

Structure-Property Relationship Studies: Researchers use this molecule to systematically study how its specific structure—the hexyl group for solubility, the carbazole core for hole transport, and the 3,6-dicarbaldehyde groups for reactivity and electronic tuning—influences the properties of the resulting materials. researchgate.netbeilstein-journals.org The goal is to establish clear design principles for future materials with optimized performance.

The synthesis of this compound is typically achieved through a two-step process: first, the alkylation of the carbazole nitrogen with a hexyl group, followed by a Vilsmeier-Haack reaction to introduce the aldehyde groups at the electron-rich 3 and 6 positions.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 262291-69-0 | |

| Molecular Formula | C₂₀H₂₁NO₂ |

| Molecular Weight | 307.4 g/mol | |

Table 2: Key Functional Groups and Their Roles

| Functional Group | Position | Primary Role |

|---|---|---|

| Carbazole Core | - | Hole transport, π-conjugation, thermal stability mdpi.comresearchgate.net |

| Hexyl Group | N-9 | Increases solubility in organic solvents epstem.net |

| Dicarbaldehyde | C-3, C-6 | Reactive sites for polymerization/synthesis, electronic property tuning researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

9-hexylcarbazole-3,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-2-3-4-5-10-21-19-8-6-15(13-22)11-17(19)18-12-16(14-23)7-9-20(18)21/h6-9,11-14H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBOYZMHOSWKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595554 | |

| Record name | 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262291-69-0 | |

| Record name | 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Hexyl 9h Carbazole 3,6 Dicarbaldehyde

Established Synthetic Routes and Reaction Mechanisms

The introduction of aldehyde groups onto the carbazole (B46965) nucleus is most effectively achieved through electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being the method of choice.

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic compounds, such as carbazoles. researchgate.netchem-station.comnumberanalytics.com The synthesis of 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde begins with the alkylation of the carbazole nitrogen to attach the hexyl group, followed by a double formylation at the 3 and 6 positions of the carbazole ring. These positions are highly activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom. researchgate.net

The yield and selectivity of the Vilsmeier-Haack formylation are highly dependent on the reaction conditions. Optimization of parameters such as temperature, reagent stoichiometry, and solvent is crucial for maximizing the output of the desired 3,6-disubstituted product.

Temperature: The reaction temperature is a critical factor that is dependent on the reactivity of the substrate. jk-sci.com For the formylation of 9-hexylcarbazole (B3052336), the reaction is typically conducted at controlled temperatures, often ranging from 0°C to 50°C, to ensure high selectivity and yield. Some protocols for related substrates suggest temperatures up to 80°C. jk-sci.com Lower temperatures are generally preferred at the start of the reaction to control the initial exothermic formation of the Vilsmeier reagent. In some modern approaches, microwave irradiation has been employed to accelerate the reaction, significantly reducing the time required from hours to minutes. researchgate.netnih.gov

Stoichiometry: The molar ratio of the reactants plays a significant role in the outcome. The Vilsmeier reagent is formed from DMF and POCl₃. chemistrysteps.com To achieve diformylation at both the 3 and 6 positions of the carbazole, an excess of the Vilsmeier reagent is necessary. The ratio of POCl₃ to DMF can also be optimized; for instance, a 1:1.5 ratio has been found to be effective in related formylation reactions. numberanalytics.com Insufficient amounts of the formylating agent may lead to a mixture of mono-formylated (at the 3-position) and di-formylated products. nih.gov

Solvents: N,N-dimethylformamide (DMF) often serves as both a reagent and the solvent for the reaction. However, in some cases, other solvents are used. Halogenated hydrocarbons such as dichloromethane (B109758) or chloroform (B151607) have been shown to enhance reaction rates and minimize the formation of side products in similar Vilsmeier-Haack reactions. numberanalytics.com

The following table summarizes typical reaction conditions for the Vilsmeier-Haack formylation of N-alkylcarbazoles.

| Parameter | Condition | Purpose |

| Reagents | 9-Hexylcarbazole, POCl₃, DMF | Starting material and Vilsmeier reagent precursors chemistrysteps.com |

| Temperature | 0°C to 80°C | Control reaction rate and selectivity jk-sci.com |

| Stoichiometry | Excess Vilsmeier Reagent | Ensure diformylation at positions 3 and 6 |

| Solvent | DMF or Halogenated Hydrocarbons | Reaction medium numberanalytics.com |

| Workup | Aqueous Hydrolysis | Convert iminium intermediate to aldehyde wikipedia.orgorganic-chemistry.org |

The mechanism of the Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophile and the subsequent electrophilic attack on the aromatic ring. chemistrysteps.comyoutube.com

Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on phosphorus oxychloride. This is followed by the elimination of a phosphate (B84403) derivative, which results in the formation of a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent. chem-station.comwikipedia.org

Electrophilic Attack and Aromatization: The electron-rich π-system of the 9-hexylcarbazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. researchgate.netorganic-chemistry.org This attack preferentially occurs at the C3 and C6 positions, which are the most electron-rich and sterically accessible sites. This step temporarily disrupts the aromaticity of the carbazole ring, forming a sigma complex. Aromaticity is then restored through the deprotonation of this intermediate. jk-sci.com

Hydrolysis: The resulting aryl iminium intermediate is stable until an aqueous workup is performed. jk-sci.com During workup, water attacks the iminium carbon, and subsequent elimination of a dimethylamine (B145610) molecule leads to the final aldehyde product. chemistrysteps.comwikipedia.orgorganic-chemistry.org To obtain the 3,6-dicarbaldehyde, this process occurs sequentially at both reactive sites.

While the Vilsmeier-Haack reaction is the most direct route, other synthetic strategies can be considered for preparing carbazole-3,6-dicarbaldehydes. These alternatives often involve the transformation of other functional groups at the 3 and 6 positions.

An alternative pathway involves the synthesis of a 3,6-diacetyl-9-hexylcarbazole intermediate, followed by the oxidation of the acetyl groups to aldehydes.

The precursor, 3,6-diacetyl-9-hexylcarbazole, can be prepared via a Friedel-Crafts acylation of 9-hexylcarbazole using acetyl chloride and a Lewis acid catalyst like aluminum chloride. The syntheses of related compounds such as 3,6-diacetyl-9H-carbazole and 3,6-diacetyl-9-ethylcarbazole are well-established. osti.govsigmaaldrich.com

The subsequent oxidation of the methyl ketone (acetyl) groups to form aldehydes is a more challenging step. While the oxidation of aldehydes to carboxylic acids is common , the conversion of a methyl ketone to an aldehyde is less straightforward. A potential method is the Riley oxidation, which uses selenium dioxide to oxidize activated methyl or methylene (B1212753) groups adjacent to a carbonyl to a new carbonyl group. Another approach could be the conversion of the acetyl groups into terminal alkenes, which could then be cleaved oxidatively (e.g., via ozonolysis) to yield the aldehydes. However, these multi-step sequences are generally less efficient than direct formylation. A haloform reaction, in contrast, would oxidize the acetyl groups to carboxylic acids, which is not the desired transformation for synthesizing the dicarbaldehyde. osti.gov

Other classical formylation reactions exist in organic chemistry, although they are often less suitable for carbazole substrates compared to the Vilsmeier-Haack reaction. numberanalytics.com

Duff Reaction: This method uses hexamethylenetetramine in an acidic medium (such as trifluoroacetic acid or glycerol/boric acid) to formylate activated aromatic rings. researchgate.net It is typically effective for phenols but can be applied to other electron-rich aromatics.

Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrochloric acid under pressure with a catalyst system (aluminum chloride/cuprous chloride). It is generally restricted to benzene (B151609) and its alkylated derivatives and is not suitable for sensitive heterocyclic substrates like carbazoles. numberanalytics.com

Metalation and Formylation: A modern alternative involves a directed ortho-metalation (DoM) strategy. This would entail the deprotonation of the carbazole ring at the 3 and 6 positions using a strong organolithium base, followed by quenching the resulting dianion with an electrophilic formylating agent like DMF. researchgate.net While powerful, this method can suffer from issues with regioselectivity and requires strictly anhydrous and inert conditions.

The following table provides a comparison of these alternative methods with the Vilsmeier-Haack reaction.

| Method | Reagents | Substrate Suitability | Advantages/Disadvantages |

| Vilsmeier-Haack | POCl₃, DMF | Excellent for electron-rich heterocycles numberanalytics.com | High yield, direct, mild conditions nih.gov |

| Oxidation of Diacetyl | SeO₂ (Riley) or multi-step | Requires stable diacetyl precursor | Indirect route, potentially lower overall yield |

| Duff Reaction | Hexamethylenetetramine, Acid | Good for phenols, some heterocycles researchgate.net | Often lower yields than Vilsmeier-Haack |

| Metalation/Formylation | Organolithium, DMF | Broad scope, but requires careful control | Sensitive to reaction conditions, potential for side reactions researchgate.net |

Alternative Synthetic Approaches to 3,6-Dicarbaldehyde Carbazole Derivatives

Purification and Isolation Techniques for Academic Research

The purification of this compound from the crude reaction mixture is critical to obtain a product of high purity suitable for academic research and subsequent applications. The primary technique employed for this purpose is column chromatography .

Silica gel is the most commonly used stationary phase for the chromatographic purification of this compound. A solvent system of dichloromethane and hexane (B92381) is often utilized as the eluent. sigmaaldrich.com The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials, mono-formylated byproducts, or other impurities.

For related carbazole derivatives, recrystallization from solvents like chloroform has also been reported as an effective purification method. researchgate.net

Table 1: Purification Techniques for Carbazole Derivatives

| Technique | Stationary Phase/Solvent | Application | Reference |

| Column Chromatography | Silica gel / Dichloromethane-hexane | Isolation of this compound and its analogs. | sigmaaldrich.com |

| Recrystallization | Chloroform | Purification of related carbazole compounds. | researchgate.net |

Yield Enhancement Strategies and Scalability Considerations

Optimizing the yield and ensuring the scalability of the synthesis are crucial for the practical application of this compound.

Yield Enhancement:

Several factors can be manipulated to enhance the yield of the Vilsmeier-Haack formylation step. The molar ratio of the Vilsmeier reagent to the 9-hexylcarbazole substrate is a critical parameter. An excess of the reagent is often used to drive the reaction towards diformylation. Temperature control is also vital; maintaining a low initial temperature (0°C) helps to control the exothermic reaction, while subsequent warming can ensure the reaction goes to completion. rsc.org The reaction time is another parameter that can be optimized to maximize the yield of the desired product. rsc.org For instance, in the synthesis of a related carbaldehyde, stirring the reaction mixture for 24 hours at room temperature resulted in an excellent yield. rsc.org

Scalability:

While the Vilsmeier-Haack reaction is a robust method, scalability can present challenges due to the use of phosphorus oxychloride, which is a corrosive and moisture-sensitive reagent. For large-scale synthesis, careful control of the reaction conditions and appropriate reactor design are necessary to manage the exothermicity and ensure safe handling of the reagents.

Alternative synthetic strategies for related carbazole dicarboxylates, which could potentially be adapted, have been explored to improve scalability. One such method involves a palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole, followed by hydrolysis. This approach, although more complex, has been reported to be high-yielding and scalable for the synthesis of carbazole-3,6-dicarbonitrile, a precursor to the corresponding dicarboxylic acid. researchgate.net

Comparison of Synthetic Efficiency Across Different Methodologies

The Vilsmeier-Haack reaction remains the most direct and widely used method for the synthesis of this compound due to its efficiency in introducing formyl groups to the electron-rich carbazole core.

Table 2: Comparison of Synthetic Methodologies for Carbazole-3,6-dicarbaldehyde and Derivatives

| Methodology | Key Steps | Advantages | Disadvantages | Reference |

| Vilsmeier-Haack Formylation | 1. N-Alkylation 2. Diformylation | Direct and efficient formylation. | Use of corrosive and moisture-sensitive reagents. | rsc.org |

| Friedel-Crafts Acylation & Oxidation | 1. N-Alkylation 2. Diacylation 3. Oxidation | Avoids Vilsmeier reagents. | Multi-step, often lower overall yield, harsh oxidation conditions. | - |

| Palladium-Catalyzed Cyanation & Reduction | 1. N-Alkylation 2. Dihalogenation 3. Dicyanation 4. Reduction | Potentially more scalable for intermediates. | Multi-step, requires catalyst, additional reduction step. | researchgate.net |

Chemical Transformations and Derivatization Strategies of 9 Hexyl 9h Carbazole 3,6 Dicarbaldehyde

Condensation Reactions Utilizing Aldehyde Functionalities

The aldehyde groups of 9-hexyl-9H-carbazole-3,6-dicarbaldehyde are prime sites for condensation reactions, which are fundamental in the construction of larger, more complex molecular architectures. These reactions leverage the electrophilic nature of the aldehyde carbon, allowing it to react with various nucleophiles to form new carbon-carbon and carbon-nitrogen bonds.

Schiff Base Formation for Polymeric and Supramolecular Architectures

The reaction of the dialdehyde (B1249045) with primary amines leads to the formation of Schiff bases, also known as imines. This polycondensation reaction, when applied to diamine monomers, results in the formation of poly(azomethine)s, a class of conjugated polymers. These polymers are of significant interest due to their isoelectronic nature with poly(p-phenylene vinylene)s and their potential applications in electronics, optoelectronics, and energy storage. The general scheme for the polycondensation of a dialdehyde with a diamine to form a poly(azomethine) is a well-established synthetic route.

The synthesis of these polymers typically involves the polycondensation of the dialdehyde with various aromatic or aliphatic diamines in a suitable solvent. The properties of the resulting poly(azomethine)s, such as solubility and thermal stability, can be tuned by the choice of the diamine co-monomer. For instance, the incorporation of flexible alkyl chains or bulky side groups in the diamine can enhance the solubility of the polymer in common organic solvents.

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| This compound | Aromatic Diamine (e.g., p-phenylenediamine) | Conjugated Poly(azomethine) | Organic Semiconductors |

| This compound | Aliphatic Diamine (e.g., 1,6-hexanediamine) | Soluble Poly(azomethine) | Processable Electronic Materials |

This table is based on established principles of Schiff base polymer synthesis and represents potential reactions involving this compound.

Knoevenagel Condensations and Related Olefination Reactions

Knoevenagel condensation provides a powerful method for the formation of new carbon-carbon double bonds by reacting the aldehyde groups with active methylene (B1212753) compounds. These reactions are typically catalyzed by a weak base, such as an amine. The active methylene compound, which has two electron-withdrawing groups attached to a methylene carbon, is readily deprotonated to form a nucleophilic carbanion that attacks the electrophilic aldehyde carbon.

A variety of active methylene compounds can be employed in Knoevenagel condensations with this compound, leading to a diverse range of products. For example, reaction with malononitrile (B47326) would yield dicyanovinyl derivatives, which are known to have interesting optical and electronic properties. Similarly, reaction with ethyl cyanoacetate (B8463686) would produce cyanoacrylate derivatives. These reactions extend the conjugation of the carbazole (B46965) core and introduce new functional groups, which can be further modified.

| Active Methylene Compound | Resulting Derivative | Potential Properties |

| Malononitrile | Dicyanovinyl-substituted carbazole | Non-linear optical properties, electron acceptor |

| Ethyl Cyanoacetate | Cyanoacrylate-substituted carbazole | Precursor for further functionalization, fluorescent dyes |

| Diethyl Malonate | Malonate ester-substituted carbazole | Intermediate for synthesis of other derivatives |

This table illustrates potential Knoevenagel condensation reactions with this compound based on the known reactivity of aromatic aldehydes.

Wittig-Horner Reactions and Conjugated Polymer Formation

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable tools for the synthesis of alkenes with a high degree of stereochemical control. mnstate.edumasterorganicchemistry.com In the context of this compound, these reactions can be utilized to introduce vinyl groups, thereby extending the conjugated system. The Wittig reaction employs a phosphorus ylide, which reacts with the aldehyde to form an alkene and a phosphine (B1218219) oxide byproduct. mnstate.edumasterorganicchemistry.com

The HWE reaction, which uses a phosphonate (B1237965) carbanion, is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. By employing a bis-phosphonate ester, it is possible to synthesize conjugated polymers through a polyolefination reaction with the dialdehyde. This approach allows for the creation of well-defined conjugated polymers with alternating carbazole and vinyl units, which are promising materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The general principle of the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to give an alkene. researchgate.net

Reduction and Oxidation Reactions at Aldehyde Sites

The aldehyde functionalities of this compound can be readily reduced to alcohols or oxidized to carboxylic acids, providing access to another set of valuable derivatives for various applications.

Selective Reduction to Alcohols for Specific Linker Design

The reduction of the aldehyde groups to primary alcohols yields (9-hexyl-9H-carbazole-3,6-diyl)dimethanol. This transformation can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its mildness and selectivity. researchgate.net The resulting diol is a useful intermediate for the synthesis of new materials. For example, the hydroxyl groups can be esterified or etherified to introduce new functionalities or to create linkers for the construction of larger supramolecular assemblies or polymers.

For selective reduction of aldehydes in the presence of other reducible functional groups, specific reagent systems can be employed. For instance, the use of sodium borohydride in combination with certain additives can enhance its selectivity for aldehydes over ketones. researchgate.netresearchgate.netorientjchem.org

| Reducing Agent | Product | Key Features |

| Sodium Borohydride (NaBH₄) | (9-Hexyl-9H-carbazole-3,6-diyl)dimethanol | Mild, selective for aldehydes and ketones |

| Lithium Aluminum Hydride (LiAlH₄) | (9-Hexyl-9H-carbazole-3,6-diyl)dimethanol | Powerful, reduces a wide range of functional groups |

This table outlines common reduction reactions applicable to this compound.

Oxidation to Carboxylic Acids for Ligand Development

The aldehyde groups can be oxidized to carboxylic acids to produce 9-hexyl-9H-carbazole-3,6-dicarboxylic acid. This transformation is typically carried out using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). An alternative and often cleaner method involves the synthesis of the corresponding dinitrile followed by hydrolysis. researchgate.net For instance, 9H-carbazole-3,6-dicarbonitrile can be prepared via a palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole, and subsequently hydrolyzed to 9H-carbazole-3,6-dicarboxylic acid. researchgate.net

The resulting dicarboxylic acid is a valuable ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The rigid carbazole core provides a well-defined geometry, while the carboxylic acid groups act as coordination sites for metal ions. By carefully selecting the metal ions and reaction conditions, a wide variety of porous materials with potential applications in gas storage, separation, and catalysis can be synthesized. Research has shown that carbazole-dicarboxylic acid ligands can be used to create porous coordination cages. osti.gov

| Oxidation Method | Product | Application |

| Potassium Permanganate (KMnO₄) | 9-Hexyl-9H-carbazole-3,6-dicarboxylic acid | Ligand for Metal-Organic Frameworks |

| Chromium Trioxide (CrO₃) | 9-Hexyl-9H-carbazole-3,6-dicarboxylic acid | Precursor for coordination polymers |

| Cyanation followed by Hydrolysis | 9-Hexyl-9H-carbazole-3,6-dicarboxylic acid | Versatile building block in materials science |

This table summarizes methods for the oxidation of this compound and the applications of the resulting dicarboxylic acid.

Halogenation and Cross-Coupling Reactions of the Carbazole Core

While the aldehyde groups on this compound are primary sites for many chemical reactions, the carbazole core can also be functionalized, typically through precursor molecules. A common strategy involves starting with a halogenated carbazole, such as 3,6-dibromo-9-hexyl-9H-carbazole, which can then undergo various palladium-catalyzed cross-coupling reactions to build more complex architectures. nih.govresearchgate.net Blocking the 3- and 6-positions with substituents is also a known method to prevent the dimerization and polymerization of carbazole-based radical cations, enhancing electrochemical stability. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds and extending the π-conjugation of the carbazole system. This reaction is instrumental in synthesizing advanced materials for organic light-emitting diodes (OLEDs) and other electronic devices. By coupling a halogenated carbazole precursor with various boronic acids or esters, researchers can introduce aryl groups that modify the electronic and photophysical properties of the final molecule. researchgate.net

For instance, a synthetic route to a molecule structurally related to the title compound, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole, involves the Suzuki coupling of 3,6-dibromo-9-hexyl-9H-carbazole with (4-formylphenyl)boronic acid. researchgate.net This transformation effectively extends the conjugated system, which directly impacts the material's absorption and emission characteristics. Derivatives bearing such electron-withdrawing groups have shown significant red shifts in their emission spectra; for example, 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole emits in the orange region at 585 nm, while the 3,6-di(4-formylphenyl) analogue provides a pure blue emission at 450 nm with a high luminescence quantum yield of 95%. researchgate.net

| Carbazole Precursor | Coupling Partner | Resulting Product Structure | Emission Maximum (λem) |

|---|---|---|---|

| 3,6-dibromo-9-hexyl-9H-carbazole | (4-formylphenyl)boronic acid | 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | 450 nm (Blue) researchgate.net |

| 3,6-dibromo-9-hexyl-9H-carbazole | (4-nitrophenyl)boronic acid | 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | 585 nm (Orange) researchgate.net |

The Buchwald-Hartwig amination is another cornerstone of cross-coupling chemistry that allows for the formation of C-N bonds. This reaction is crucial for synthesizing advanced molecular architectures containing nitrogen-based functional groups, which are often desirable for tuning hole-transporting properties and molecular energy levels in organic semiconductors.

Starting from a halogenated precursor like 3,6-dibromo-9-hexyl-9H-carbazole, this reaction enables the introduction of various primary or secondary amines at the 3- and 6-positions of the carbazole core. The resulting arylamine structures can enhance intermolecular interactions and improve charge-transporting capabilities. This strategy is widely employed in the design of host materials for phosphorescent OLEDs and other optoelectronic applications where precise control over the electronic structure is necessary.

N-Alkylation and N-Arylation of the Carbazole Nitrogen

The substituent at the 9-position (the carbazole nitrogen) plays a critical role in determining the physical and electronic properties of the resulting material. The hexyl group in this compound is a deliberate choice to influence solubility and processability. The strategic selection of different alkyl or aryl groups at this position is a key method for modulating material performance. researchgate.net

The introduction of an alkyl chain, such as the hexyl group, at the nitrogen position significantly enhances the solubility of carbazole derivatives in common organic solvents. researchgate.net Unsubstituted carbazole is a crystalline solid with limited solubility, which complicates its processing and incorporation into devices via solution-based methods. By attaching a flexible alkyl chain, the intermolecular forces are disrupted, which lowers the melting point and increases solubility. This makes the compound more amenable to fabrication techniques like spin-coating or inkjet printing for creating thin films. The choice of a longer or branched alkyl chain, such as 2-ethylhexyl, can further improve these properties. mdpi.comsigmaaldrich.com

| Compound Type | N-Substituent | General Solubility in Organic Solvents | Typical Processability |

|---|---|---|---|

| Unsubstituted Carbazole | -H | Low | Poor (Solution-based) |

| N-Alkylcarbazoles (e.g., 9-hexylcarbazole) | -Hexyl | High | Good (Solution-based) |

| N-Arylcarbazoles | -Phenyl, etc. | Moderate to High | Moderate to Good |

The N-substituent is not merely a "solubilizing group"; it has a profound electronic impact on the carbazole unit and can be strategically modified to modulate charge transport properties. researchgate.net The nature of the group—whether it is a simple alkyl chain, a bulky group, or an electron-withdrawing aryl group—influences the planarity of the molecule, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular packing in the solid state. researchgate.netnih.gov

Research on diketopyrrolopyrrole-carbazole copolymers has demonstrated the dramatic effect of N-substitution. rsc.org A polymer with an unsubstituted N-H on the carbazole unit (P1) was found to have a more twisted backbone structure due to hydrogen bonding. In contrast, a similar polymer with a methyl group at the nitrogen position (P2) exhibited a less twisted and more conjugated main chain. This structural difference led to a profound change in charge transport performance: the N-methylated polymer (P2) showed a hole mobility of 0.53 cm² V⁻¹ s⁻¹, nearly two orders of magnitude higher than the 8.9 × 10⁻³ cm² V⁻¹ s⁻¹ observed for the N-H polymer (P1). rsc.org This highlights how even a small modification at the nitrogen atom can strategically dictate the charge transport efficiency of the material. Similarly, attaching different groups can tune the HOMO level, which is critical for matching energy levels at interfaces within an electronic device. researchgate.net

| Polymer | Carbazole N-Substituent | Key Structural Finding | Highest Hole Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|---|

| PDBTCz-H (P1) | -H | Twisted backbone due to hydrogen bonding rsc.org | 8.9 x 10-3rsc.org |

| PDBTCz-Me (P2) | -CH₃ | Less twisted, more conjugated main chain rsc.org | 0.53 rsc.org |

Applications of 9 Hexyl 9h Carbazole 3,6 Dicarbaldehyde and Its Derivatives in Advanced Materials Science

Organic Optoelectronic Devices

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Donor-Acceptor (D-A) Chromophore Design

The molecular architecture of 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde is ideally suited for the construction of donor-acceptor (D-A) chromophores. The carbazole (B46965) nucleus, substituted with an electron-donating hexyl group, serves as a potent electron donor (D). The aldehyde functionalities at the 3 and 6 positions provide reactive sites for the attachment of various electron-accepting (A) moieties. This D-A design is fundamental for creating materials with tailored electronic and photophysical properties.

Detailed research has demonstrated the synthesis of novel D-A dyes for applications such as dye-sensitized solar cells (DSSCs). researchgate.net In these studies, this compound is used as the central donor scaffold. researchgate.net Through condensation reactions, electron-acceptor groups are attached to the aldehyde positions. For instance, new carbazole dyes, referred to as DRA-HC, DCA-HC, and DTC-HC, were synthesized by reacting the dicarbaldehyde with acceptor molecules like rhodanine-3-acetic acid and cyanoacetic acid. researchgate.net This strategic combination of a hexyl-carbazole donor with different acceptors allows for the tuning of the material's photophysical and electrochemical properties. researchgate.net The resulting D-A-D or A-D-A structures exhibit strong intramolecular charge transfer (ICT), which is crucial for their function in optoelectronic devices. Another synthetic strategy involves the condensation of carbazole-based aldehydes with substituted cyanoacetanilide compounds to produce fluorescent D-π-A chromophores. nih.gov

Table 1: Examples of D-A Chromophores Derived from this compound

| Resulting Dye | Acceptor Moiety | Application Area |

| DRA-HC | Rhodanine-3-acetic acid | Dye-Sensitized Solar Cells (DSSCs) researchgate.net |

| DCA-HC | Cyanoacetic acid | Dye-Sensitized Solar Cells (DSSCs) researchgate.net |

| DTC-HC | Tetracyanoethylene derivative | Dye-Sensitized Solar Cells (DSSCs) researchgate.net |

Nonlinear Optical (NLO) Materials

This compound has been identified as a material with significant nonlinear optical (NLO) properties, making it a candidate for applications in optical devices. du.ac.irdu.ac.ir The NLO response of organic molecules is rooted in their π-electron systems; the extended conjugation within the carbazole ring system facilitates a strong response to intense electromagnetic fields, such as those from a laser. du.ac.ir The high chemical stability and fast optical response speed of carbazole-based heterocyclic structures further enhance their suitability for NLO applications. du.ac.ir Studies indicate that the high NLO properties of this compound, combined with its photoluminescence, suggest its potential use in optoelectronics, mode-locking devices, and eye protection. du.ac.ir

Z-Scan Technique for NLO Property Assessment

The Z-scan technique is a widely used experimental method to characterize the NLO properties of materials, as it can separately determine both nonlinear absorption and nonlinear refraction. ucf.edu This method was specifically employed to investigate the NLO characteristics of this compound. du.ac.irdu.ac.ir The experiment involves moving the sample along the propagation path (the z-axis) of a focused laser beam and measuring the transmittance of the beam through an aperture in the far field. ucf.edu

Two main configurations are used:

Open-Aperture Z-scan: This setup measures the total transmitted light and is used to determine the nonlinear absorption (NLA) characteristics of the material. ucf.edu

Closed-Aperture Z-scan: In this configuration, a small aperture is placed before the detector to measure changes in the beam's divergence, which are related to nonlinear refraction (NLR) or the thermal-lensing effect. du.ac.irucf.edu

For this compound, these measurements were performed using a continuous wave blue diode laser at various intensities. du.ac.irdu.ac.ir

Saturation Absorption and Diffraction Patterns

The Z-scan measurements of this compound yielded specific and noteworthy results. du.ac.irdu.ac.ir The open-aperture Z-scan curves displayed a peak configuration, which is a clear indicator that saturation absorption has occurred. du.ac.irdu.ac.ir Saturation absorption is an intensity-dependent phenomenon where the material's ability to absorb light decreases at high light intensities. du.ac.ir

In the closed-aperture measurements, the results were dependent on the incident power of the laser:

Below 100mW: A characteristic peak-valley configuration was observed in the Z-scan curves. This signature is attributed to a self-defocusing thermal-lensing effect. du.ac.irdu.ac.ir

At higher incident powers: The nonlinear optical phase change became significantly high, leading to the observation of diffraction ring patterns. du.ac.irdu.ac.ir

These combined findings underscore the strong and complex NLO response of the material. du.ac.ir

Table 2: Summary of Z-Scan Findings for this compound

| Z-Scan Configuration | Observation | Inferred NLO Property |

| Open-Aperture | Peak configuration in transmittance curve | Saturation Absorption du.ac.irdu.ac.ir |

| Closed-Aperture (<100mW) | Peak-valley configuration in transmittance curve | Thermal-lensing effect du.ac.irdu.ac.ir |

| Closed-Aperture (>100mW) | Formation of diffraction ring patterns | High nonlinear optical phase change du.ac.irdu.ac.ir |

Polymer Chemistry and Conjugated Polymers

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of conjugated polymers. The carbazole unit provides a rigid, planar, and electron-rich segment for the polymer backbone, while the aldehyde groups at the 3 and 6 positions serve as points for polymerization. The attached hexyl chain ensures solubility of the resulting polymers in common organic solvents, which is crucial for their processing and fabrication into thin films for electronic devices.

Synthesis of Conjugated Poly(aryl vinylene)s

The dicarbaldehyde functionality is particularly well-suited for polymerization reactions that form vinylene (C=C) linkages, such as the Wittig or Horner-Emmons reactions. These methods are staples in the synthesis of poly(aryl vinylene)s, a major class of conjugated polymers. For example, new conjugated polymers based on a carbazole core, such as poly(N-(2-ethylhexyl)-3,6-carbazole-p-bisdodecyloxy-phenylene vinylene), have been successfully synthesized via the Horner-Emmons polymerization reaction. researchgate.net

In a similar fashion, this compound can be reacted with a bis(phosphonate) or bis(phosphonium salt) of an aromatic compound (e.g., 1,4-xylylene bis(diethylphosphonate)). This polycondensation reaction would yield a high-molecular-weight poly(carbazole vinylene) with an alternating structure of carbazole and aryl units linked by double bonds, creating a fully conjugated polymer backbone.

Development of Photoconductive Polymers

Carbazole-containing polymers are renowned for their photoconductive properties. The most famous example is poly(N-vinylcarbazole) (PVK), which was established as the first photoconductive polymer and is widely used in xerography and as a hole-transport material. mdpi.com Photoconductivity is the phenomenon where a material's electrical conductivity increases upon exposure to light.

Polymers synthesized from this compound are developed with the goal of harnessing and enhancing these inherent photoconductive properties. The extended π-conjugation in the backbones of poly(carbazole vinylene)s, as described above, is expected to facilitate efficient charge carrier transport. The ability to form ordered thin films, aided by the solubilizing hexyl groups, further contributes to their potential as high-performance photoconductive materials for applications in organic electronics, photodetectors, and photovoltaic devices.

Stereoselective Polymerization of N-Vinylcarbazole Derivatives

The conventional free-radical polymerization of poly(N-vinylcarbazole) (PNVC-H), a notable photoconductive polymer, does not allow for control over the polymer's stereochemistry. nih.govnih.gov However, recent advancements have demonstrated the stereoselective cationic polymerization of 3,6-disubstituted N-vinylcarbazole derivatives. nih.govnih.gov This method utilizes a chiral scandium-bis(oxazoline) Lewis acid catalyst. nih.govnih.gov The process combines asymmetric ion-pairing catalysis with the inherent stereoelectronics of the monomer, enabling stereoselective polymerization to occur at room temperature. nih.govnih.gov

This technique is particularly advantageous as it allows for the polymerization of less soluble 3,6-disubstituted-N-vinylcarbazole derivatives. nih.govnih.gov The resulting isotactic polymers, especially those with halogen substitutions, have shown the ability to self-assemble in solution through halogen-halogen bonding, a characteristic not observed in their atactic counterparts. nih.govnih.gov Such stereocontrol is crucial because isotactic PNVCs have demonstrated charge transport properties that are orders of magnitude higher than the atactic versions. nih.gov This control over the polymer's structure opens up new possibilities for creating nonconjugated hole-transport materials with a wide range of excitation-emission profiles, promising for optoelectronic applications. nih.govnih.gov

Applications in Energy Storage Materials

Carbazole-based polymers are recognized for their potential in energy storage applications. mdpi.com The highly reversible redox process and the adaptable π-system of the carbazole core make it a desirable framework for developing materials for electrochemical and energy storage systems. mdpi.com While the commercially available poly(vinylcarbazole) has an oxidation potential that is insufficient for some high-voltage applications, derivatives are being developed to overcome this limitation. mdpi.com

Specifically, monomers like 9-vinyl-9H-carbazole-3,6-dicarbonitrile have been proposed to create novel polycarbazoles with a higher oxidation potential. mdpi.com Such polymers would be compatible with high-voltage cathode materials used in Lithium-Ion batteries. mdpi.com Furthermore, these cyanated PVK analogs can be transformed through thermal or solvothermal carbonization into nitrogen-rich carbon materials, which are valuable for their catalytic and energy storage capabilities. mdpi.com

Supramolecular Chemistry and Self-Assembly

The unique molecular structure of this compound and its derivatives makes them ideal candidates for use in supramolecular chemistry and self-assembly. The carbazole core provides a rigid and electronically active platform, while the functional groups at the 3, 6, and 9 positions can be tailored to direct intermolecular interactions. The hexyl group at the 9-position, for instance, enhances solubility in organic solvents, which is crucial for processing and self-assembly in solution. The aldehyde groups are key to forming larger, organized structures through various chemical reactions.

Metal-Organic Frameworks (MOFs) and Coordination Cages

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. globethesis.com Carbazole derivatives, particularly those with dicarboxylate functionalities, serve as excellent organic ligands for the synthesis of these advanced materials. globethesis.comrsc.org While coordination cages share similarities with MOFs, their discrete molecular nature offers advantages in terms of solubility. rsc.org However, the thermal stability of carbazole-based coordination cages can be limited by weak inter-cage interactions. rsc.org

Ligand Design for Porous Materials

The design of the organic ligand is fundamental to controlling the properties of MOFs and coordination cages. rsc.orgrsc.org Carbazole-3,6-dicarboxylic acid is a key building block for these structures. rsc.orgresearchgate.net Novel, high-yield synthetic routes have been developed for this ligand that avoid pyrophoric reagents or transition metal catalysts. rsc.org

A common strategy involves the Friedel-Crafts acylation of 9H-carbazole to produce 3,6-diacetyl-9H-carbazole. osti.gov To improve the subsequent oxidation step, a protecting group like a benzyl (B1604629) group can be attached to the nitrogen atom. rsc.orgosti.gov This allows for the clean, high-yield synthesis of 9-benzyl-carbazole-3,6-dicarboxylic acid. osti.gov This functionalized ligand can then be used to build porous coordination cages with enhanced thermal stability, attributed to aryl-aryl interactions between ligand groups on adjacent cages. rsc.org The aldehyde groups of this compound can be oxidized to form the corresponding carboxylic acids, which can then be used as ligands.

A metal-organic framework, designated as CdL, has been synthesized using 9-(pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid as the ligand, which results in a layered 2D framework. researchgate.net

Table 1: Research on Carbazole-Based Ligands for Porous Materials

| Ligand | Resulting Structure | Key Finding |

|---|---|---|

| 9-Benzyl-carbazole-3,6-dicarboxylic acid | Octahedral coordination cage | Increased thermal stability due to aryl-aryl interactions between cages. rsc.org |

| 9-(Pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid | 2D Metal-Organic Framework (CdL) | Features a layered 2D framework with the ligand acting as a 3-connected node. researchgate.net |

Gas Storage and Separation Applications

The porous nature of MOFs makes them highly suitable for gas storage and separation, an energy-efficient alternative to traditional cryogenic distillation methods. ewadirect.comscispace.comyoutube.com The tunability of MOFs allows for the creation of materials that can selectively adsorb specific gases based on factors like size and polarizability. ewadirect.comyoutube.com

Carbazole-based MOFs are actively being investigated for these applications. globethesis.com For example, a porous aromatic framework (PAF) synthesized from 1,3,5-triethynylbenzene (B1295396) and 2,7-dibromocarbazole demonstrated a high capacity for iodine vapor capture. mdpi.com This performance is attributed to the Lewis electron pairing effect between the nitrogen-rich carbazole units and the iodine molecules. mdpi.com The designable pores and modifiable frameworks of MOFs, including those derived from carbazole ligands, are key to advancing the field of gas separation. rsc.org

Table 2: Gas Adsorption Performance of a Carbazole-Functionalized Porous Aromatic Framework

| Gas/Vapor | Adsorption Capacity | Conditions | Reference |

|---|

Self-Assembled Structures for Functional Devices

The self-assembly of carbazole derivatives is a powerful strategy for creating functional nanomaterials. nih.gov By designing molecules with specific donor-acceptor structures and steric properties, researchers can induce them to form organized assemblies like nanorods and nanoparticles. nih.gov

For instance, fluorescent organic nanoprobes have been created by the self-assembly of carbazole derivatives featuring electron-donating carbazole groups and a central electron-acceptor dicyanobenzene unit. nih.gov The steric hindrance between the groups leads to a non-coplanar structure that promotes fluorescence in the solid state. nih.gov These self-assembled nanoprobes exhibit excellent water dispersibility, low cytotoxicity, and high resistance to photobleaching, making them suitable for one- and two-photon cellular imaging. nih.gov The self-assembly process can also be influenced by external factors like solvent choice and alkyl chain length on the carbazole nitrogen, which affects the critical gelation concentrations and the resulting morphology. acs.org

Photocatalysis and Electrocatalysis

The unique electronic structure of the carbazole core, characterized by a high-energy highest occupied molecular orbital (HOMO), makes its derivatives potent electron donors upon photoexcitation. This property is central to their application in photocatalysis. Furthermore, the nitrogen-rich aromatic structure of carbazole derivatives makes them ideal precursors for producing nitrogen-doped carbon materials, which are highly sought after for electrocatalysis, particularly for the oxygen reduction reaction (ORR).

Photoinduced Single-Electron Reductants

The electron-donating nature of carbazoles has spurred significant interest in their application as photoinduced single-electron reductants. nsf.govnih.gov Upon absorption of light, a carbazole derivative can be promoted to an excited state, becoming a much stronger reducing agent capable of donating a single electron to an acceptor molecule, thereby initiating a chemical reaction.

However, simple carbazoles have limitations; they often require high-energy UV light for excitation and can be prone to dimerization or other side reactions upon oxidation, which limits their stability and efficiency as photocatalysts. nsf.gov The molecular architecture of this compound is designed to mitigate these issues.

Substitution at the 9-position (the hexyl group) not only improves solubility but can also sterically hinder unwanted side reactions. nsf.gov

Substitution at the 3 and 6 positions is crucial for tuning the molecule's redox properties and preventing the irreversible dimerization that plagues unsubstituted carbazoles. nsf.gov While the aldehyde groups in the parent compound are electron-withdrawing, they serve as key intermediates. They can be converted into a wide array of other functional groups, such as the aryl groups studied in other carbazole photocatalysts, which protect against dimerization and shift the absorption to longer, more accessible wavelengths (e.g., 365 nm). nsf.gov This modularity allows for the rational design of powerful and stable single-electron photoreductants tailored for specific applications. nsf.govacs.orgfigshare.com

Applications in Organic Transformations

The ability of photo-excited carbazole derivatives to act as potent single-electron reductants has been harnessed to drive a variety of challenging organic transformations under mild conditions. Research has demonstrated that carbazole-based photocatalysts can effectively facilitate reactions such as the hydrodehalogenation of aryl halides and the arylation of heterocycles. nsf.gov

In one study, a library of carbazole derivatives, functionalized at the 3, 6, and 9 positions, was synthesized and evaluated as photocatalysts. nsf.govresearchgate.net These catalysts successfully reduced electron-deficient aryl bromides and chlorides using a 365 nm light source, even in the presence of air. nsf.gov Furthermore, they could catalyze the arylation of N-methylpyrrole without the need for additional additives, a testament to their favorable oxidation potentials. nsf.gov The success of these transformations highlights the versatility of the carbazole scaffold, where derivatives of this compound could be employed to achieve similar reactivity. For instance, the aldehyde groups could be converted to aryl groups to create catalysts with tuned photophysical properties.

| Transformation Type | Substrate Example | Catalyst Type | Key Outcome | Reference |

|---|---|---|---|---|

| Hydrodehalogenation | Aryl Bromides & Chlorides | 3,6-Diaryl-9-mesityl-9H-carbazoles | Successful reduction with 365 nm light, even in the presence of air. | nsf.gov |

| Arylation | N-methylpyrrole | 3,6-Diaryl-9-mesityl-9H-carbazoles | Achieved without additional additives due to favorable catalyst oxidation potentials. | nsf.gov |

Electrocatalytic Oxygen Reduction Reactions (ORRs)

The oxygen reduction reaction (ORR) is a critical process in energy conversion technologies like fuel cells and metal-air batteries. mdpi.comnih.gov While platinum-based materials are the benchmark catalysts, their high cost and scarcity limit widespread application. nih.gov This has driven research into cost-effective alternatives, with nitrogen-doped carbon (N-doped C) materials emerging as a highly promising class of metal-free electrocatalysts. mdpi.comscispace.comrsc.org

Carbazole derivatives, including this compound, are excellent precursors for synthesizing such advanced N-doped carbon catalysts. mdpi.com Through processes like pyrolysis, the carbazole molecules can be carbonized to form a graphitic carbon matrix naturally doped with nitrogen atoms from the carbazole core. mdpi.com

The key advantages of using carbazole-based precursors are:

Inherent Nitrogen Content : The nitrogen atom is already integrated into the molecular structure, ensuring uniform doping throughout the resulting carbon material. mdpi.com

Tunable Properties : The presence of functional groups, like the aldehydes in this compound, can influence the final morphology and electronic properties of the carbon catalyst. These groups can be converted to other functionalities, such as nitriles, which can further enhance the nitrogen content and catalytic activity after carbonization. mdpi.com

High Activity : N-doping creates catalytically active sites by altering the electron distribution and spin density of adjacent carbon atoms, which weakens O-O bonding and facilitates the efficient four-electron reduction of oxygen to water. mdpi.commdpi.com

Chemical Sensor Development (excluding biological sensors)

The development of chemical sensors for the rapid, selective, and sensitive detection of ions and neutral molecules is a major field in materials science. Carbazole derivatives are particularly well-suited for creating fluorescent and colorimetric chemosensors due to their inherent photophysical properties. nih.govnih.gov The carbazole ring system is a strong fluorophore, and its emission properties are highly sensitive to changes in its electronic environment. nih.govnih.gov

This compound is an ideal platform for designing chemical sensors for non-biological analytes. The two aldehyde groups at the 3 and 6 positions are reactive sites that can be readily functionalized to introduce specific recognition units for target analytes.

Sensing Mechanisms:

Schiff Base Formation: The aldehyde groups can undergo condensation reactions with primary amines to form Schiff bases (imines). This reaction can be exploited to detect various amine-containing compounds. The formation of the imine bond alters the electronic conjugation of the carbazole system, leading to a detectable change in its color (colorimetric response) or fluorescence emission (fluorometric response). researchgate.net

Coordination with Metal Ions: The aldehyde oxygen atoms, along with the nitrogen of a Schiff base derivative, can act as a chelating site for metal ions. The binding of a metal ion like Cu²⁺, Fe³⁺, or Zn²⁺ can cause a significant perturbation of the fluorophore's electronic state, often leading to fluorescence quenching or enhancement, which forms the basis of detection. nih.govnih.gov

Advanced Spectroscopic and Spectroelectrochemical Investigations of 9 Hexyl 9h Carbazole 3,6 Dicarbaldehyde and Its Derived Architectures

Electronic Absorption and Photoluminescence Spectroscopy

The photophysical properties of 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde are dictated by the electronic nature of the carbazole (B46965) core, which is symmetrically substituted with electron-withdrawing aldehyde groups at the 3 and 6 positions and an electron-donating hexyl group at the 9-position.

Analysis of π-Conjugation Length and Electronic Transitions

The carbazole moiety provides a rigid, planar, and highly conjugated π-system that serves as the foundational chromophore. nih.gov The electronic absorption spectra of carbazole derivatives are characterized by well-defined bands corresponding to π-π* transitions. nih.gov The introduction of aldehyde groups (-CHO) at the 3 and 6 positions of the carbazole ring significantly influences the electronic structure. These electron-withdrawing groups extend the π-conjugation of the carbazole core and lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This extension of conjugation and the presence of intramolecular charge transfer (ICT) character between the electron-rich carbazole and the electron-deficient aldehyde groups typically result in a bathochromic (red) shift of the lowest-energy absorption band compared to unsubstituted carbazole. researchgate.net

The electronic transitions in these donor-acceptor-donor (D-A-D) type molecules are primarily π-π* in nature, often with significant ICT contribution. The lowest energy transition corresponds to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), which is mainly localized on the carbazole ring, to the LUMO, which has significant contributions from the aldehyde groups. The N-hexyl group, being an alkyl chain, has a less direct electronic effect than the aldehyde groups but enhances solubility and can influence molecular packing in the solid state, which in turn affects the photophysical properties.

Evaluation of Photophysical Characteristics in Solution and Solid State

The photoluminescence (PL) properties of carbazole derivatives are highly dependent on the molecular environment (solution vs. solid state) and the nature of the substituents. In solution, molecules are relatively isolated, and their emission spectra reflect intrinsic electronic properties. For instance, a related compound, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole, is reported to exhibit pure blue emission with a high luminescence quantum yield of 95% and an emission maximum at 450 nm. researchgate.net Conversely, introducing stronger electron-withdrawing groups like nitro-substituents can shift the emission to the orange region of the spectrum. researchgate.net

In the solid state, intermolecular interactions such as π-π stacking become significant and can lead to the formation of aggregates. These aggregation effects often cause a red shift in the emission spectrum and can sometimes lead to fluorescence quenching or the formation of excimers. However, some carbazole-based luminophores exhibit aggregation-induced emission (AIE), where emission is more intense in the aggregated or solid state than in solution. nih.gov The bulky hexyl group at the N-9 position can sterically hinder co-facial π-π stacking, potentially preserving emissive properties in the solid state. The photophysical behavior of this compound is expected to be characterized by strong fluorescence, with the exact emission wavelength being sensitive to solvent polarity and solid-state morphology.

Table 1: Illustrative Photophysical Data for a Related Carbazole Derivative Data for 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole is used for illustrative purposes.

| Property | Value | Reference |

| Emission Maximum (λem) | 450 nm | researchgate.net |

| Emission Color | Blue | researchgate.net |

| Photoluminescence Quantum Yield (ΦPL) | 95% | researchgate.net |

Cyclic Voltammetry and Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique used to probe the electrochemical behavior of molecules, providing access to the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net For carbazole derivatives, this technique is essential for assessing their suitability as charge-transporting materials in electronic devices. iieta.org

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels of carbazole-based compounds can be estimated from their oxidation and reduction potentials measured by cyclic voltammetry. The HOMO energy level is calculated from the onset potential of the first oxidation wave (Eox), while the LUMO energy level can be derived from the onset of the reduction wave (Ered) or by combining the HOMO energy with the optical band gap (Egopt) determined from the onset of the UV-Vis absorption spectrum. researchgate.net

The carbazole moiety is known for its electron-donating nature and good hole-transporting capabilities, which translates to a relatively high-lying HOMO level that is readily oxidized. iieta.org The N-alkylation with a hexyl group further enhances its electron-donating character. The aldehyde groups at the 3 and 6 positions are electron-withdrawing and facilitate reduction, thus lowering the LUMO energy level. The symmetrical D-A-D structure of this compound is expected to result in a well-defined HOMO-LUMO gap, which is a critical parameter for applications in optoelectronics. For comparison, related D-A-D carbazole compounds with benzothiadiazole as the acceptor show HOMO levels around -5.8 eV and LUMO levels between -3.0 eV and -3.7 eV, depending on the specific structure. researchgate.netnankai.edu.cn

Table 2: Representative Electrochemical Data for Carbazole-Based Compounds Values are illustrative based on data for related carbazole systems.

| Parameter | Method of Determination | Typical Value Range (eV) | Reference |

| HOMO | From onset of oxidation (CV) | -5.7 to -5.9 | researchgate.net |

| LUMO | From HOMO and Egopt | -3.0 to -3.7 | researchgate.netnankai.edu.cn |

| Electrochemical Band Gap (Egec) | Eox - Ered | 2.1 to 2.9 | nankai.edu.cn |

Redox Reversibility and Stability in Photoreduction Processes

The stability of the charged species generated during redox processes is crucial for the operational lifetime of organic electronic devices. Reversible redox cycles in cyclic voltammetry indicate the formation of stable radical cations (upon oxidation) and radical anions (upon reduction). Carbazole derivatives often exhibit highly reversible oxidation processes, reflecting the stability of the carbazole radical cation. mdpi.com This property is fundamental to their widespread use as hole-transport materials. iieta.org

Advanced Structural Characterization (beyond basic identification)

In this analogue, the carbazole ring system, including the two attached formyl (aldehyde) groups, is nearly coplanar. nih.gov This planarity is essential for maintaining the extended π-conjugation across the molecule, which underpins its electronic and optical properties. The aldehyde groups are configured to lie in the plane of the carbazole core, maximizing electronic communication.

The substituent at the nitrogen atom (an allyl group in the analogue, a hexyl group in the target compound) is oriented nearly perpendicular to the mean plane of the carbazole ring. nih.govresearchgate.net This perpendicular arrangement is a common feature in N-substituted carbazoles and serves to minimize steric hindrance between the substituent and the aromatic framework. The flexible hexyl chain in this compound would possess conformational freedom, allowing it to adopt various orientations, which influences crystallization behavior and solid-state packing. In the crystal lattice, molecules are often linked by weak intermolecular interactions, such as non-classical C-H···O hydrogen bonds between the aromatic protons and the oxygen atoms of the aldehyde groups, which organize the molecules into specific supramolecular architectures. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability of Materials

Thermogravimetric Analysis (TGA) is a fundamental technique used to assess the thermal stability of materials. acs.org It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The degradation temperature (Td) is a key parameter obtained from TGA, typically defined as the temperature at which the material loses 5% of its initial weight. acs.org

Carbazole-based materials are known for their high thermal stability, a crucial property for applications in electronic devices where they might be subjected to thermal stress. acs.orgmdpi.com For instance, various carbazole derivatives have been shown to be thermally stable at temperatures exceeding 400 °C. mdpi.com The introduction of rigid aromatic structures into the carbazole ring can further enhance this stability. mdpi.com Research on different carbazole-based host materials has reported thermal decomposition temperatures ranging from 315 °C to 454 °C. mdpi.com Specifically, some di-carbazole compounds exhibit thermal stability up to 230 °C. mdpi.com

The high thermal stability of polymers derived from this compound is a significant advantage, ensuring their integrity during the vacuum deposition processes used in device fabrication. mdpi.com

Table 2: Representative Thermal Stability Data for Carbazole-Based Materials

| Material Type | Reported Thermal Stability (Td) | Reference |

| General Carbazole Derivatives | > 400 °C | mdpi.com |

| Di-carbazole Compounds | Up to 230 °C | mdpi.com |

| Carbazole-based Host Materials | 315 °C - 454 °C | mdpi.com |

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) for Morphological Studies

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful techniques for investigating the surface morphology and internal structure of materials at the nanoscale.

AFM provides three-dimensional topographical images of a sample's surface with very high resolution. It is particularly useful for studying the thin films of carbazole-based polymers. For example, AFM has been used to examine the morphology of polymer films derived from carbazole, providing insights into their surface roughness and grain structure. researchgate.net In studies of thin films of carbazole and its derivatives, AFM has been used in conjunction with spectroscopic techniques to understand the relationship between morphology and excited-state dynamics. mdpi.com

TEM, on the other hand, provides information about the internal structure of materials. It has been employed to characterize the morphology of composite nanoparticles, for instance, to observe the polymer coating around core nanoparticles. researchgate.net The combination of AFM and TEM offers a comprehensive understanding of the material's morphology, which is critical for applications in electronics and optoelectronics where the interface and film quality play a major role in device performance.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy is a critical tool for investigating the photophysical processes that occur in molecules after they absorb light. For carbazole-based materials like this compound and its derivatives, understanding the excited-state dynamics is essential for their application in optoelectronic devices. mdpi.comrsc.orgrsc.org

Upon photoexcitation, carbazole derivatives typically transition to an initial singlet excited state (Sx), which then undergoes rapid internal conversion (IC) on a sub-picosecond timescale to the lowest singlet excited state (S1). mdpi.comresearchgate.net The S1 state is responsible for fluorescence and has a lifetime that can range from nanoseconds to much longer, depending on the molecular environment. mdpi.comresearchgate.net For carbazole in solution, the S1 lifetime is typically around 13–15 ns. mdpi.comresearchgate.net

In thin films, intermolecular processes such as singlet-singlet annihilation can become dominant, significantly affecting the excited-state lifetime and emission properties. mdpi.com Time-resolved transient absorption spectroscopy is a key technique used to track the evolution of these excited states, providing information on their lifetimes and the kinetics of their decay processes. mdpi.comresearchgate.net

Table 3: Summary of Excited-State Dynamics in Carbazole Derivatives

| Process | Description | Typical Timescale/Quantum Yield | Reference |

| Internal Conversion (IC) | Decay from a higher excited singlet state (Sx) to the lowest excited singlet state (S1). mdpi.comresearchgate.net | Sub-picosecond mdpi.com | |

| Vibrational Cooling | Energy transfer from the "hot" S1 state to the surrounding solvent. mdpi.comresearchgate.net | 8–20 ps mdpi.comresearchgate.net | |

| S1 State Lifetime | The lifetime of the lowest singlet excited state before decay. mdpi.comresearchgate.net | 13–15 ns (in solution) mdpi.comresearchgate.net | |

| Intersystem Crossing (ISC) | Transition from the S1 state to the T1 triplet state. mdpi.com | Quantum yield of 51–56% mdpi.com | |

| T1 State Lifetime | The lifetime of the lowest triplet excited state. mdpi.comresearchgate.net | Few microseconds mdpi.comresearchgate.net |

Emerging Research Directions and Future Prospects for 9 Hexyl 9h Carbazole 3,6 Dicarbaldehyde in Functional Materials

Development of Novel Carbazole-Based Functional Materials

The carbazole (B46965) moiety is well-regarded for its excellent charge-transport properties, high thermal stability, and strong luminescence, making it a foundational component in a variety of organic electronic devices. mdpi.comresearchgate.net The strategic functionalization of the carbazole core at its 3, 6, and 9 positions allows for the fine-tuning of its electronic and physical properties. The compound 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde serves as a key building block in this endeavor.

The aldehyde groups at the 3 and 6 positions are particularly reactive, enabling a wide range of chemical modifications. These groups can be transformed into other functionalities, such as carboxylic acids or alcohols, through oxidation or reduction reactions, respectively. This versatility allows for the synthesis of a diverse array of new materials. For instance, these aldehyde groups can participate in condensation reactions, such as Schiff base formation, to create larger conjugated systems and polymers. researchgate.net

The hexyl group attached to the nitrogen atom of the carbazole ring significantly improves the compound's solubility in common organic solvents. scirp.org This enhanced solubility is a crucial characteristic for the solution-based processing of organic electronic devices, facilitating the formation of uniform thin films, which are essential for optimal device performance. scirp.org

Derivatives of this compound have shown considerable promise in various applications:

Organic Light-Emitting Diodes (OLEDs): The conjugated structure of this carbazole derivative facilitates efficient charge transport, making it a suitable material for charge-transport layers in OLEDs. scirp.org By modifying the aldehyde groups, it is possible to synthesize new host and emissive materials. For example, derivatives have been developed that exhibit pure blue emission with high luminescence quantum yields, a much-desired feature for full-color displays. researchgate.netnih.gov

Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs): The electron-rich nature of the carbazole core makes it an excellent electron donor. This property is leveraged in the design of sensitizers for DSSCs and donor materials in the active layer of bulk heterojunction OSCs. The aldehyde functionalities can be used to anchor the molecule to semiconductor surfaces or to create donor-acceptor architectures that enhance light absorption and charge separation. scirp.orgchim.it

Polymers: The difunctional nature of this compound makes it an ideal monomer for the synthesis of conjugated polymers. researchgate.netresearchgate.net These polymers can be designed to have specific optical and electronic properties for a range of applications, from light-emitting layers to the active components in sensors.

Below is a table summarizing the properties and applications of some functional materials derived from or related to this compound.

| Compound/Derivative | Key Features | Potential Applications | Reference(s) |

| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | Pure blue emission, high luminescence quantum yield (95%) | Emissive layer in OLEDs | researchgate.netnih.gov |

| Poly(2,7-carbazole) derivatives | Good solubility, high efficiency in air-processed devices | Organic Solar Cells (OSCs) | bohrium.com |

| This compound | Good solubility, charge transport properties | Intermediate for OLEDs, DSSCs, and polymers | scirp.org |